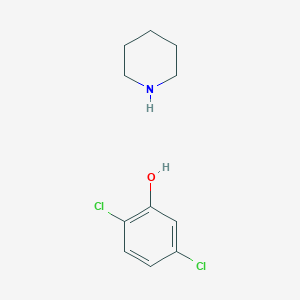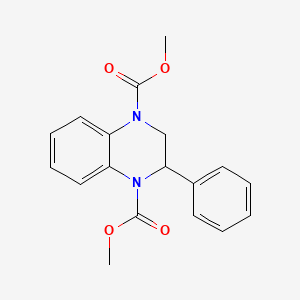![molecular formula C17H18N2 B12521059 2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile](/img/structure/B12521059.png)
2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile: is a chemical compound with the molecular formula C17H18N2 and a molecular weight of 250.34 g/mol . It is commonly used as a matrix substance for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) . The compound is known for its high purity, typically ≥99.0% (HPLC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile involves the reaction of 4-tert-butylbenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions . The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted malononitrile derivatives.
Scientific Research Applications
Chemistry: The compound is widely used as a matrix substance in MALDI-MS for the analysis of various biomolecules, including proteins, peptides, and nucleic acids .
Biology: In biological research, it is used for the detection and analysis of biomolecules, aiding in the study of protein-protein interactions, post-translational modifications, and biomarker discovery .
Medicine: The compound’s application in MALDI-MS extends to medical research, where it is used for the identification and characterization of disease-related biomarkers, facilitating early diagnosis and therapeutic monitoring .
Industry: In the industrial sector, the compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to enhance the properties of these materials .
Mechanism of Action
The compound exerts its effects primarily through its role as a matrix substance in MALDI-MS. It facilitates the ionization of analytes by absorbing laser energy and transferring it to the analyte molecules, resulting in their desorption and ionization . The molecular targets and pathways involved include the efficient transfer of energy to the analyte molecules, leading to their ionization without fragmentation .
Comparison with Similar Compounds
α-Cyano-4-hydroxycinnamic acid (CHCA): Another commonly used matrix substance in MALDI-MS.
2,5-Dihydroxybenzoic acid (DHB): Widely used for the analysis of peptides and proteins in MALDI-MS.
Sinapic acid: Used for the analysis of large biomolecules in MALDI-MS.
Uniqueness: trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile is unique due to its high absorption at 337 nm, making it highly efficient for MALDI-MS applications . Its high purity and stability also contribute to its effectiveness as a matrix substance .
Properties
IUPAC Name |
2-[3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-13(10-15(11-18)12-19)9-14-5-7-16(8-6-14)17(2,3)4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIASAVWSBWJWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(C)(C)C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)
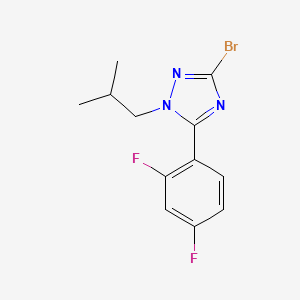
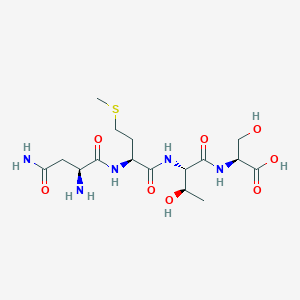
![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)
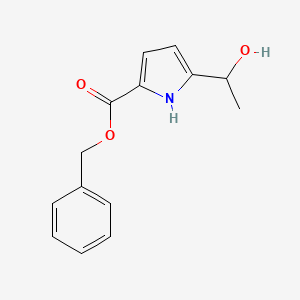

![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
![Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-](/img/structure/B12521026.png)
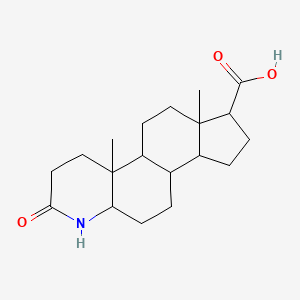

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)
![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)
